4-[(2-Fluorobenzyl)oxy]benzaldehyde - 70627-20-2

4-[(2-Fluorobenzyl)oxy]benzaldehyde

Catalog Number: EVT-318043
CAS Number: 70627-20-2
Molecular Formula: C14H11FO2
Molecular Weight: 230.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

“4-[(2-Fluorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H11FO2 . It is used in scientific research and has unique properties that make it suitable for diverse applications such as drug development, material synthesis, and organic reactions.


Molecular Structure Analysis

The molecular structure of “4-[(2-Fluorobenzyl)oxy]benzaldehyde” consists of 14 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C14H11FO2/c15-14-4-2-1-3-12 (14)10-17-13-7-5-11 (9-16)6-8-13/h1-9H,10H2 .


Physical And Chemical Properties Analysis

“4-[(2-Fluorobenzyl)oxy]benzaldehyde” is a solid compound . It has a molecular weight of 230.24 . The compound should be stored in an inert atmosphere at 2-8°C .

Synthesis Analysis
  • Knoevenagel Condensation: Reaction with compounds containing active methylene groups (like cyanoacetates) to form substituted ethylenes [, , , , , , , , , , ].
  • Reductive Amination: Reaction with amines to form substituted benzylamines [].
  • Imine Formation: Reaction with primary amines to form imines [].

Medicinal Chemistry

Mechanism of Action
  • Sodium Channel Blockers: Some derivatives, like raxatrigine, act as sodium channel blockers, inhibiting nerve impulses [].
  • mGlu5 Positive Allosteric Modulators: Certain derivatives, such as VU0364289 and DPFE, function as positive allosteric modulators of the mGlu5 receptor, enhancing its activity [].
Applications

One significant application involves the study of mGlu5 receptor modulation. 4-[(2-Fluorobenzyl)oxy]benzaldehyde-based PAMs offer valuable tools to probe the complexities of mGlu5 receptor signaling and its role in various neurological and psychiatric disorders []. These tools are essential for understanding the therapeutic potential of targeting mGlu5 and developing more effective treatments.

3‐[4‐({4‐[(3‐{[(2‐Fluorobenzyl)oxy]methyl}‐1‐methyl‐1,4,6,7‐tetrahydro‐5H‐pyrazolo[4,3‐c]pyridin‐5‐yl)methyl]benzyl}oxy)phenyl]propanoic acid hydrochloride (LK1408)

Compound Description: LK1408 is a potent agonist of free fatty acid receptor 1 (FFA1) being investigated as a potential therapeutic agent for type 2 diabetes.

Relevance: This compound shares a structural motif with 4-[(2-Fluorobenzyl)oxy]benzaldehyde: the 2-fluorobenzyloxy group attached to a phenyl ring. This structural similarity was exploited during the exploration of heterocyclic peripheries around the core structure of the FFA1 agonist fasiglifam, leading to the identification of LK1408.

(S)-2-[3-(3-Fluorobenzyl)-4-(3-fluorobenzyloxy)benzylamino]propionamide

Compound Description: This compound is a synthetic intermediate used in the preparation of pharmaceuticals.

Relevance: While not directly derived from 4-[(2-Fluorobenzyl)oxy]benzaldehyde, it shares a key structural feature: the presence of a 3-fluorobenzyloxy group attached to a benzene ring. This highlights the relevance of this specific structural motif in medicinal chemistry.

N-(3-{4-[(3-fluorobenzyl)oxy]phenoxy}propyl)-2-pyridin-4-ylacetamide

Compound Description: This compound acts as a potent and selective reverse sodium-calcium exchanger (NCX) inhibitor. Developed for potential use in treating heart failure and myocardial ischemia-reperfusion, it prevents calcium overload in cardiac cells.

Relevance: This molecule, like 4-[(2-Fluorobenzyl)oxy]benzaldehyde, features a 3-fluorobenzyloxy group linked to a phenyl ring. The presence of this shared structural element suggests a potential starting point for designing new NCX inhibitors based on the structure of 4-[(2-Fluorobenzyl)oxy]benzaldehyde.

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (Lapatinib)

Compound Description: Lapatinib is a tyrosine kinase inhibitor used in conjunction with capecitabine for treating advanced or metastatic breast cancers overexpressing human epidermal receptor 2 (ErbB2).

Relevance: This compound exhibits structural similarity to 4-[(2-Fluorobenzyl)oxy]benzaldehyde, specifically the 3-fluorobenzyloxyphenyl moiety. This common structural element highlights the importance of this specific chemical group in designing pharmaceuticals with diverse biological activities.

N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

Compound Description: This compound serves as a crucial intermediate in the synthesis of new anti-cancer drugs belonging to the quinazoline derivative class.

Relevance: The compound shares the 3-fluorobenzyloxyphenyl structural motif with 4-[(2-Fluorobenzyl)oxy]benzaldehyde. This shared feature underscores the importance of this particular structure in the development of anticancer agents.

(E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (Compound 8l)

Compound Description: This compound exhibits potent in vitro anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cell line MDA-MB-231, non-triple-negative breast cancer MCF-7 cells, and human hepatocarcinoma HepG2 cells, and SMMC-7721 cells. It induces apoptosis in MDA-MB-231 cells in a concentration-dependent manner.

Relevance: This compound shares a similar structure with 4-[(2-Fluorobenzyl)oxy]benzaldehyde, containing a fluorobenzyloxy group attached to an aromatic ring system. This structural similarity suggests a potential link between this specific structural motif and anti-proliferative activity.

2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (Compound 6l)

Compound Description: This compound exhibits potent and selective butyrylcholinesterase (BChE) inhibitory activity and is proposed as a potential therapeutic agent for Alzheimer’s disease (AD).

Relevance: This compound, similar to 4-[(2-Fluorobenzyl)oxy]benzaldehyde, contains a fluorobenzyloxy moiety attached to a phenyl ring. This shared structural feature suggests the potential for designing novel BChE inhibitors based on the structure of 4-[(2-Fluorobenzyl)oxy]benzaldehyde, exploring variations in the substituents and their positions on the aromatic ring.

1-(4-(2,4-Difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone (DPFE)

Compound Description: DPFE is a potent and selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 5 (mGlu5), showing promise as a therapeutic strategy for neurological disorders. It demonstrates efficacy in reversing amphetamine-induced hyperlocomotion and enhancing contextual fear conditioning in preclinical models.

Relevance: This compound shares a similar structure with 4-[(2-Fluorobenzyl)oxy]benzaldehyde, particularly the 4-fluorobenzyloxy group attached to an ethyl chain. This shared motif highlights the significance of this chemical group in designing compounds with effects on the central nervous system and its potential for modulating neuronal activity.

(S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide (Compound C3)

Compound Description: Compound C3 is a potent and selective monoamine oxidase-B (MAO-B) inhibitor that shows promise as a therapeutic agent for Parkinson's disease (PD). It displays greater potency and selectivity compared to safinamide, a promising drug for regulating MAO-B.

Relevance: Compound C3 exhibits a structural resemblance to 4-[(2-Fluorobenzyl)oxy]benzaldehyde, featuring a fluorobenzyloxy group linked to a benzene ring. This shared structural element suggests a potential starting point for designing new MAO-B inhibitors based on the structure of 4-[(2-Fluorobenzyl)oxy]benzaldehyde.

2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((3-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)acetamide (Compound 5i) and 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-((4-fluorobenzyl)oxy)benzo[d] thiazol-2-yl)acetmide (Compound 5j)

Compound Description: These compounds are potent anticonvulsant agents with low neurotoxicity. They exhibit significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.

Relevance: These compounds share a structural similarity with 4-[(2-Fluorobenzyl)oxy]benzaldehyde, incorporating a fluorobenzyloxy group linked to an aromatic ring. This common structural element suggests the potential for designing novel anticonvulsant agents based on the structure of 4-[(2-Fluorobenzyl)oxy]benzaldehyde, exploring variations in the substituents and their positions on the aromatic ring.

2-((4-chlorobenzyl)oxy)-5-(m-tolyldiazenyl) benzaldehyde

Compound Description: This compound serves as a key intermediate in synthesizing a series of pyrazoline derivatives with potential biological activities.

Relevance: While not directly derived from 4-[(2-Fluorobenzyl)oxy]benzaldehyde, it shares the benzyloxybenzaldehyde core structure. Notably, the variations lie in the substituents and their positions on the benzene rings. This similarity highlights the versatility of this core structure in producing diverse chemical entities with potential applications in medicinal chemistry.

Properties

CAS Number

70627-20-2

Product Name

4-[(2-Fluorobenzyl)oxy]benzaldehyde

IUPAC Name

4-[(2-fluorophenyl)methoxy]benzaldehyde

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

InChI

InChI=1S/C14H11FO2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-9H,10H2

InChI Key

HSFLULIGUCYNMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)F

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.